

# An In-depth Technical Guide to the Physical Properties of Dehydroaripiprazole Hydrochloride

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## Compound of Interest

Compound Name: Dehydroaripiprazole hydrochloride

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This document provides a comprehensive overview of the core physical and chemical properties of **dehydroaripiprazole hydrochloride** (OPC-14857), the primary active metabolite of the atypical antipsychotic, aripiprazole. The information herein is intended to support research and development activities by consolidating key data on its molecular characteristics, solubility, and thermal properties, alongside relevant experimental methodologies.

## Core Physical and Chemical Properties

**Dehydroaripiprazole hydrochloride** is a crystalline solid.<sup>[1][2]</sup> It is formed in vivo from aripiprazole through metabolism by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.<sup>[1][3]</sup> As an active metabolite, its pharmacological profile is crucial to understanding the overall therapeutic effect of its parent compound.

The quantitative physical and chemical properties of **dehydroaripiprazole hydrochloride** are summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
IUPAC Name	7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride	[4]
Synonyms	OPC-14857, DM-14857	[3]
CAS Number	1008531-60-9	[1][2][4][5][6]
Molecular Formula	C <sub>23</sub> H <sub>25</sub> Cl <sub>2</sub> N <sub>3</sub> O <sub>2</sub> · HCl	[1][2][5][6]
Molecular Weight	482.83 g/mol	[5][6]
Appearance	Crystalline Solid	[1][2]
Purity	≥98%	[2]
Melting Point	116-120°C	[7]
pKa (Predicted)	11.22 ± 0.70 (for free base)	[8]
UV λmax	214, 258, 326, 341 nm	[1]
Solubility		
DMSO	11 - 20 mg/mL	[1][3][9]
DMF	25 mg/mL	[1][10]
Ethanol	2 mg/mL	[3]
Water	Insoluble	[3]
DMF:PBS (pH 7.2) (1:3)	0.25 mg/mL	[1]
Acetonitrile	Very Slightly Soluble (Heated)	[7]
Methanol	Slightly Soluble	[7]

## Experimental Protocols

Detailed methodologies are critical for the replication and validation of physicochemical data. The following sections outline standard protocols for determining the key properties listed

above.

This protocol describes a general method for determining the solubility of **dehydroaripiprazole hydrochloride** in various organic solvents.

- **Preparation of Saturated Solution:** Add an excess amount of **dehydroaripiprazole hydrochloride** to a known volume of the selected solvent (e.g., DMSO, DMF) in a sealed vial.
- **Equilibration:** Agitate the vial at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visible.
- **Sample Collection and Preparation:** After equilibration, allow the suspension to settle. Carefully extract an aliquot of the supernatant, avoiding any solid particles. Filtration through a 0.22 µm syringe filter is required to remove fine particulates.
- **Quantification:** Dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of a calibrated analytical instrument. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry method.
- **Calculation:** Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

DSC is a thermoanalytical technique used to determine the melting point and characterize the thermal properties of a solid material.[\[11\]](#)

- **Sample Preparation:** Accurately weigh 3-5 mg of **dehydroaripiprazole hydrochloride** into a standard aluminum DSC pan. Crimp the pan with a lid.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Analysis:** Heat the sample under a dry nitrogen gas atmosphere with a flow rate of 20-50 mL/min.[\[11\]](#) Apply a constant heating rate, typically 10°C/min, over a temperature range that encompasses the expected melting point (e.g., from 30°C to 200°C).[\[11\]](#)

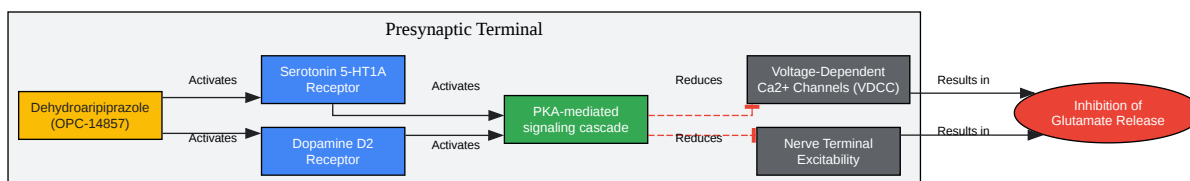
- **Data Analysis:** The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram, which corresponds to the solid-to-liquid phase transition.

This protocol is used to determine the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).

- **Solution Preparation:** Prepare a dilute stock solution of **dehydroaripiprazole hydrochloride** in a UV-transparent solvent, such as ethanol or methanol.
- **Instrument Setup:** Use a calibrated dual-beam UV-Vis spectrophotometer. Use the same solvent as a reference blank to zero the instrument.
- **Spectral Scan:** Scan the sample solution across a wide wavelength range (e.g., 200-400 nm) to generate an absorbance spectrum.
- **Peak Identification:** Identify the wavelengths at which the absorbance is at a maximum. These values are the  $\lambda_{\text{max}}$  for the compound under the specific solvent conditions.

## Visualization of Core Mechanism

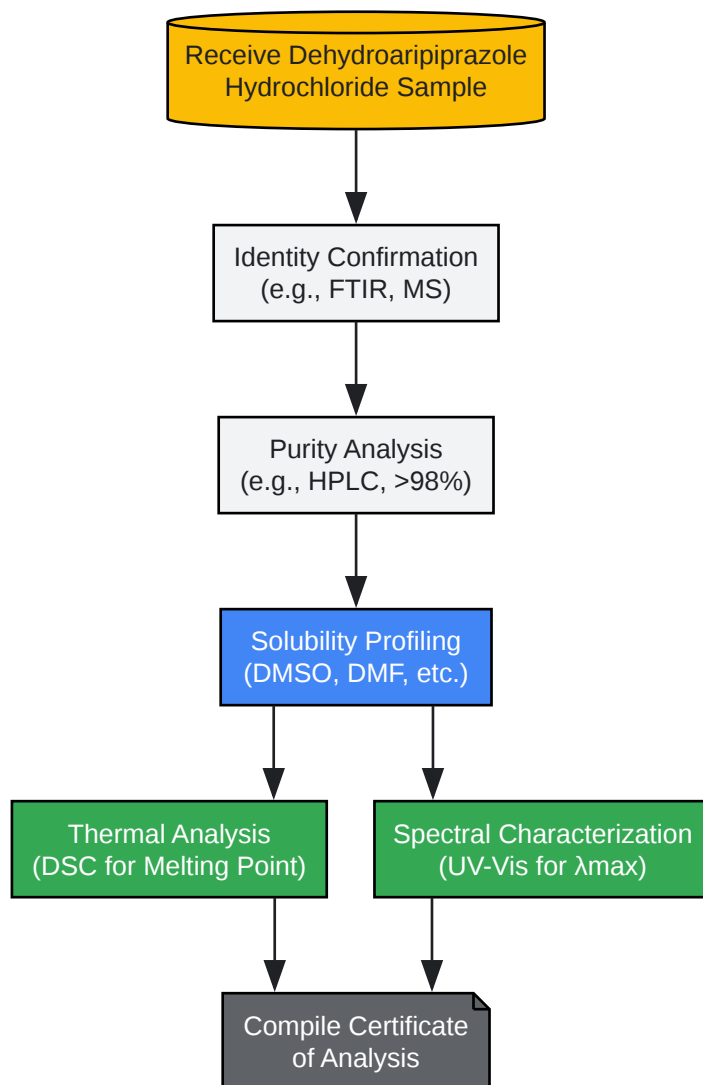
Dehydroaripiprazole's therapeutic effects are linked to its interaction with specific neuronal receptors. It inhibits glutamate release from prefrontocortical nerve terminals by activating dopamine D2 and serotonin 5-HT1A receptors.[3] This activation leads to a reduction in nerve terminal excitability and the activity of voltage-dependent calcium channels (VDCCs) through a PKA-mediated signaling cascade, ultimately decreasing glutamate release.[3]



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Caption: Signaling pathway of Dehydroaripiprazole in inhibiting glutamate release.

The workflow for characterizing the physical properties of a new batch of **dehydroaripiprazole hydrochloride** typically follows a logical progression from basic identification to more complex structural and thermal analysis.



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Address: 3281 E Guasti Rd

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